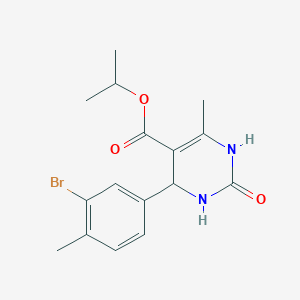![molecular formula C17H17NO4 B4163267 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163267.png)
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid
Übersicht
Beschreibung
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid (HPB) is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid selectively inhibits COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of gastric mucosa and platelet aggregation. This selective inhibition of COX-2 is thought to be responsible for the anti-inflammatory effects of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid.
Biochemical and Physiological Effects
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to reduce inflammation and pain in animal models. It has also been found to have antipyretic effects, which may be due to its ability to inhibit prostaglandin synthesis. 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid is a useful tool for studying the role of COX-2 in inflammation and pain. Its selective inhibition of COX-2 allows for the investigation of the specific effects of COX-2 inhibition without affecting the physiological functions of COX-1. However, 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Zukünftige Richtungen
Future research on 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid could focus on its potential therapeutic applications in human diseases, such as arthritis and cancer. Studies could also investigate the effects of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid on other inflammatory mediators, such as cytokines and chemokines. Furthermore, the development of more stable and soluble formulations of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid could improve its efficacy and broaden its potential applications.
Conclusion
In conclusion, 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid is a chemical compound that has been extensively studied for its potential therapeutic properties. Its selective inhibition of COX-2 makes it a useful tool for investigating the role of COX-2 in inflammation and pain. Future research could focus on its potential therapeutic applications in human diseases and the development of more stable and soluble formulations.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been studied extensively for its potential therapeutic properties. It has been found to possess anti-inflammatory, antipyretic, and analgesic effects in animal models. 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(2-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-13(11-6-4-3-5-7-11)16(20)18-15-9-8-12(19)10-14(15)17(21)22/h3-10,13,19H,2H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJIRXAVZEBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4163185.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163198.png)
![2-chloro-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163200.png)
![N-(3-{[(4-iodophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163220.png)
![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163221.png)
![5-chloro-7-[(4-hydroxy-3-iodo-5-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163224.png)

![7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163245.png)
![N,N-dimethyl-N'-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163249.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4163254.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4163271.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163282.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4163288.png)